molecular formula C4H8ClNO B029719 N-Ethyl-N-methylcarbamoyl chloride CAS No. 42252-34-6

N-Ethyl-N-methylcarbamoyl chloride

Cat. No. B029719
CAS RN: 42252-34-6
M. Wt: 121.56 g/mol
InChI Key: XZVYDRLPXWFRIS-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylcarbamoyl chloride is a chemical compound with potential applications in various fields of chemistry due to its unique structure and reactivity. It's synthesized from N-methylethylamine, which is derived from benzaldehyde and ethylamine aqueous solution. The synthesis involves methylation of N-benzylideneethylamine followed by hydrolyzation and neutralization, ultimately reacting with triphogene to yield N-ethyl-N-methylcarbamoyl chloride (Deng Yong, 2008).

Synthesis Analysis

The synthesis process of N-ethyl-N-methylcarbamoyl chloride is characterized by milder reaction conditions, a simpler process, and higher yield compared to other methods. This makes it a convenient synthesis route, achieving an overall yield of 57.1% (Deng Yong, 2008).

Molecular Structure Analysis

Although specific studies on the molecular structure of N-ethyl-N-methylcarbamoyl chloride were not found, related compounds such as ethyl chloride have been analyzed. Ethyl chloride exhibits a staggered conformation with Cs symmetry, and its molecular parameters have been determined through a combined analysis of electron-diffraction data and spectroscopic moments of inertia (M. Hirota, T. Iijima, M. Kimura, 1978).

Chemical Reactions and Properties

N-ethyl-N-methylcarbamoyl chloride participates in various chemical reactions due to its functional groups. For instance, (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, which are related to N-ethyl-N-methylcarbamoyl chloride, have been studied for their synthetic routes, transformations, and stabilities, highlighting their potential in organosulfur chemistry (Alex M. Schrader, A. Schroll, G. Barany, 2011).

Physical Properties Analysis

The physical properties of N-ethyl-N-methylcarbamoyl chloride, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical synthesis. However, specific data on these properties were not found in the available literature.

Chemical Properties Analysis

N-ethyl-N-methylcarbamoyl chloride's chemical properties, including reactivity, stability, and compatibility with various reagents, are crucial for its use in synthetic chemistry. Its reactivity with nucleophiles, leading to the formation of diverse compounds, indicates its versatility in chemical transformations (Alex M. Schrader, A. Schroll, G. Barany, 2011).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methodology N-Ethyl-N-methylcarbamoyl chloride has been synthesized using a practical and convenient process. The synthesis involves the methylation of N-benzylideneethylamine by dimethyl sulfate, followed by hydrolyzation and neutralization with sodium hydroxide. N-methylethylamine is then reacted with triphogene to afford N-ethyl-N-methylcarbamoyl chloride, yielding an overall yield of 57.1%. This process offers advantages such as milder reaction conditions, a simpler process, and a higher yield compared to other reported methods (Deng, 2008).

Chemical Properties and Isomerism The compound displays interesting chemical behavior such as restricted C-N bond rotation, leading to the formation of rotamers (s-Z and s-E) upon rotation around the C(O)N bond. The s-E isomer is usually the global minimum, but preference for it is typically less than 1 kcal/mol. The rotamer interconversion involves two possible transition state structures: TS syn and TS anti. In the case of N-benzyl-N-methylcarbamoyl chlorides, the preferred transition state is TS syn, attributed to a stabilizing gauche effect. This phenomenon has been analyzed using various spectroscopic techniques, affirming the accuracy of the structure assignments (Horwath & Benin, 2008).

Applications in Organic Synthesis

Transformation into Secondary α-Ketoamides N-Ethyl-N-methylcarbamoyl chloride has been used in the aminocarbonylation of acid chlorides with carbamoylsilane to transform acid chlorides into corresponding secondary α-ketoamides. This method avoids the reaction of products α-ketoamides with carbamoylsilane in situ during the aminocarbonylation reaction. The methoxymethyl group, serving as an amino protecting group, can be easily converted into a hydrogen atom by simple acid hydrolysis (Ma, Liu, & Chen, 2016).

Synthesis of N-Methoxy-N-methylamides N-Methoxy-N-methylamides (Weinreb amides), which are effective carbonyl equivalents reacting with organometallics to provide various carbonyl functional groups, have been synthesized using N-methoxy-N-methylcarbamoyl chloride. The amides generated are stable and form metal-chelated intermediates in reactions (Lee & Park, 2002).

Photolabile Protecting Groups and Polymerization

Photolabile Alcohol Protecting Groups N-Ethyl-N-methylcarbamoyl chloride derivatives have been utilized as photolabile protecting groups for alcohols. This group is easily incorporated by chemical coupling and can be cleanly removed by photolysis in protic solvents from 254 to 365 nm, offering a straightforward pathway for alcohol protection and deprotection (Loudwig & Goeldner, 2001).

Catalysis in Polymerization N-Ethyl-N-methylcarbamoyl chloride has been used in the catalysis of atom transfer radical polymerization (ATRP) of methyl methacrylate. The catalysis offers controlled polymerization up to a certain molecular weight, demonstrating the compound's effectiveness in the polymerization process (Zhu & Yan, 2000).

Safety And Hazards

N-Ethyl-N-methylcarbamoyl Chloride is a dangerous compound. It causes severe skin burns and eye damage, and it may be corrosive to metals . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be stored in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

N-ethyl-N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-3-6(2)4(5)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVYDRLPXWFRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459696
Record name N-Ethyl-N-methylcarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-methylcarbamoyl chloride

CAS RN

42252-34-6
Record name N-Ethyl-N-methylcarbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42252-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-methylcarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic chloride, N-ethyl-N-methyl
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